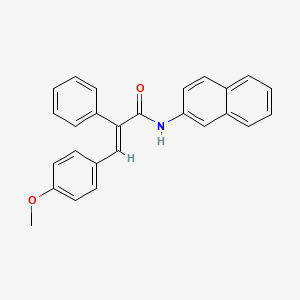![molecular formula C12H15Cl3N2O3S B4996561 N-(2,2,2-trichloro-1-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide](/img/structure/B4996561.png)
N-(2,2,2-trichloro-1-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-trichloro-1-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide, commonly known as TMA-2, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic psychedelic drug that has been used for scientific research purposes. TMA-2 is a derivative of amphetamine and is structurally similar to other psychedelic drugs such as mescaline and 2C-B.
Mechanism of Action
The exact mechanism of action of TMA-2 is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. TMA-2 may also interact with other serotonin receptors, such as 5-HT2C and 5-HT1A.
Biochemical and Physiological Effects:
TMA-2 produces a range of biochemical and physiological effects in the body. It has been shown to increase heart rate, blood pressure, and body temperature. TMA-2 also alters perception, mood, and cognition, leading to visual and auditory hallucinations, altered thinking, and changes in emotional state.
Advantages and Limitations for Lab Experiments
One advantage of using TMA-2 in lab experiments is that it produces psychedelic effects similar to other phenethylamines, making it a useful tool for investigating the mechanism of action of these compounds. However, TMA-2 is a controlled substance and is subject to regulations, making it difficult to obtain for research purposes. Additionally, the use of TMA-2 in lab experiments may be limited by its potential for producing adverse effects, such as anxiety, paranoia, and psychosis.
Future Directions
There are several future directions for research involving TMA-2. One area of interest is the development of new psychedelic drugs that have improved safety profiles and fewer side effects. Another direction is the investigation of the therapeutic potential of psychedelic drugs, particularly in the treatment of mental health disorders such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of TMA-2 and other psychedelic drugs, which may lead to the development of new treatments for a range of neurological and psychiatric disorders.
Synthesis Methods
TMA-2 is synthesized by the reaction of 2,4,5-trimethoxybenzaldehyde with nitroethane to form 1-(2,4,5-trimethoxyphenyl)-2-nitropropene. This intermediate is then reduced with sodium borohydride to form 1-(2,4,5-trimethoxyphenyl)propan-2-amine. The final step involves the acetylation of the amine group with acetic anhydride to form TMA-2.
Scientific Research Applications
TMA-2 has been used in scientific research to study its effects on the central nervous system. It has been shown to produce psychedelic effects similar to other phenethylamines such as mescaline and 2C-B. TMA-2 has also been used to study the structure-activity relationship of psychedelic drugs and to investigate the mechanism of action of these compounds.
properties
IUPAC Name |
N-[2,2,2-trichloro-1-[methyl-(4-methylphenyl)sulfonylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3N2O3S/c1-8-4-6-10(7-5-8)21(19,20)17(3)11(12(13,14)15)16-9(2)18/h4-7,11H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVUCJJHJWCGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(C(Cl)(Cl)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-furyl)phenyl]-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4996481.png)
![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B4996484.png)
![ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate](/img/structure/B4996497.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide](/img/structure/B4996499.png)
![6-[isopropyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4996502.png)

![5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4996513.png)

![4-methyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylbenzamide](/img/structure/B4996530.png)

![2-{[4-(4-fluorophenoxy)butyl]amino}ethanol](/img/structure/B4996548.png)
![10-acetyl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4996550.png)

![ethyl [4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)phenyl]acetate](/img/structure/B4996571.png)